N-(乙基-(2-吡啶基-5-乙基))吡格列酮

描述

Synthesis Analysis

Pioglitazone and its derivatives, including N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone, are synthesized through a series of chemical reactions starting from 2-(5-ethyl-2-pyridyl)ethanol as a precursor. The synthesis involves condensation, reduction, diazotization, cyclization, hydrolysis, and saltilization steps. The yield of pioglitazone hydrochloride from these processes can vary, demonstrating the complexity and the optimization required in its synthesis (Zhang Yue-e, 2010).

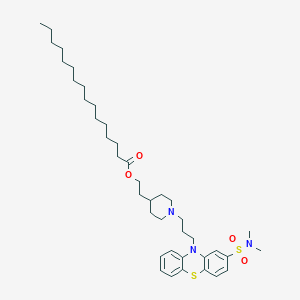

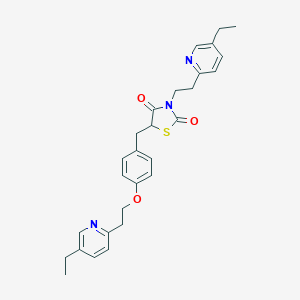

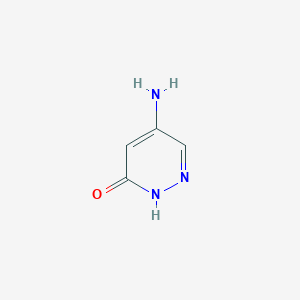

Molecular Structure Analysis

The molecular structure of N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone is characterized by its thiazolidinedione core, attached to a pyridyl group through an ethoxy linker. Structural analyses, including IR, ^1H NMR, and elemental analysis, confirm its complex architecture. This structure is pivotal for its biological activity and interaction with the peroxisome proliferator-activated receptor γ (PPARγ), through which it exerts its insulin-sensitizing effects (Song Dan-qing, 2005).

Chemical Reactions and Properties

N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone undergoes various chemical reactions that lead to the formation of active metabolites. These metabolites are synthesized to understand their structure and evaluate their pharmacological properties. The metabolites demonstrate slightly lower potency compared to the parent compound, indicating the significance of the parent structure in its activity (T. Sohda et al., 1995).

Physical Properties Analysis

The solubility of pioglitazone hydrochloride in various solvents and solvent mixtures, including polyethylene glycol 400, ethanol, and water, has been extensively studied. This solubility profile is crucial for its formulation and bioavailability, influencing its therapeutic efficacy and application (A. Jouyban & S. Soltanpour, 2010).

Chemical Properties Analysis

The chemical behavior of N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone is further elucidated through the study of its prodrugs and derivatives. These studies offer insights into its reactivity, metabolic pathways, and the formation of impurities during synthesis. Understanding these properties is essential for developing more effective and safer therapeutic agents (Y. Kumar et al., 2004).

科学研究应用

胰岛素敏感性和 NIDDM 治疗:吡格列酮已被证明可以通过激活高脂肪喂养大鼠受体的酪氨酸激酶活性来增加胰岛素敏感性,使其可用于治疗胰岛素抵抗的 NIDDM (Iwanishi & Kobayashi, 1993).

改善葡萄糖和脂质代谢:研究表明,吡格列酮降低了外周组织和肝脏中的胰岛素抵抗,这有助于改善 NIDDM 中的葡萄糖和脂质代谢 (Sugiyama 等人,1990).

癌症中的化学预防作用:吡格列酮已显示出抑制某些癌症进展的潜力。例如,它显着抑制了小鼠模型系统中腺癌和鳞状细胞癌的进展 (Wang 等人,2010).

代谢物活性和合成:吡格列酮的代谢物,包括羟基化和氧化化合物,是活性胰岛素增敏剂,尽管效力略低于母体化合物 (Sohda 等人,1995).

透皮应用和生物活性:对吡格列酮纳米结构脂质载体用于透皮应用的研究表明,生物利用度提高,血糖水平降低持续 (Alam 等人,2016).

作用机制

Target of Action

N-(Ethyl-(2-pyridyl-5-ethyl)) Pioglitazone, also known as N-[Ethyl-(2-pyridyl-5-ethyl) Pioglitazone(Pioglitazone Impurity), is an impurity of Pioglitazone . The primary target of Pioglitazone is the peroxisome proliferator-activated receptor gamma (PPAR-γ), a type of nuclear regulatory protein involved in transcription of various genes .

Mode of Action

As an impurity of Pioglitazone, N-(Ethyl-(2-pyridyl-5-ethyl)) Pioglitazone is likely to share a similar mode of action. Pioglitazone acts as an agonist at PPAR-γ, altering the transcription of a number of insulin responsive genes involved in the control of glucose and lipid metabolism .

Biochemical Pathways

The activation of PPAR-γ modulates the transcription of insulin-responsive genes involved in the control of glucose production, transport, and utilization. This, in turn, reduces blood glucose levels and improves the lipid profile .

Pharmacokinetics

It is extensively metabolized by hydroxylation and oxidation, and excreted in the bile .

Result of Action

The activation of PPAR-γ by Pioglitazone results in increased insulin sensitivity, decreased glucose production by the liver, and decreased triglyceride levels. These effects collectively lead to better control of blood glucose levels and improved lipid profiles .

Action Environment

The action of N-(Ethyl-(2-pyridyl-5-ethyl)) Pioglitazone, like Pioglitazone, can be influenced by various environmental factors. These include the presence of food, which can delay absorption, and the individual’s metabolic rate, which can affect the drug’s bioavailability and efficacy .

属性

IUPAC Name |

5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-3-[2-(5-ethylpyridin-2-yl)ethyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31N3O3S/c1-3-20-5-9-23(29-18-20)13-15-31-27(32)26(35-28(31)33)17-22-7-11-25(12-8-22)34-16-14-24-10-6-21(4-2)19-30-24/h5-12,18-19,26H,3-4,13-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UICSFXCWECATJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)CCN2C(=O)C(SC2=O)CC3=CC=C(C=C3)OCCC4=NC=C(C=C4)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone | |

CAS RN |

952188-00-0 | |

| Record name | N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952188000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(ETHYL-(2-PYRIDYL-5-ETHYL)) PIOGLITAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A40W8CWPF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

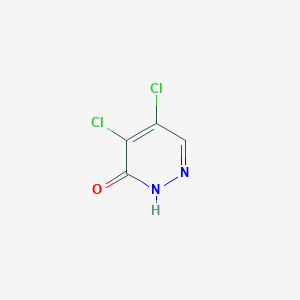

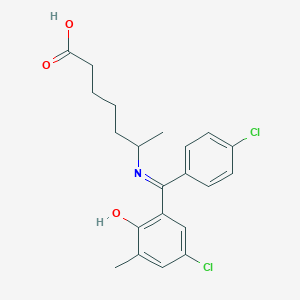

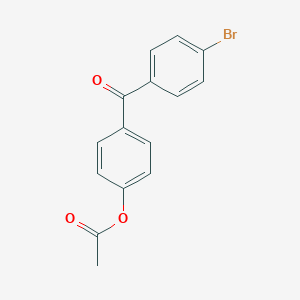

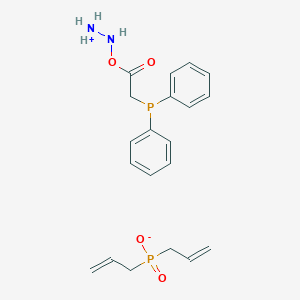

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;pentahydrate](/img/structure/B26415.png)

![4-(Piperazin-1-yl)thieno[3,2-c]pyridine](/img/structure/B26421.png)